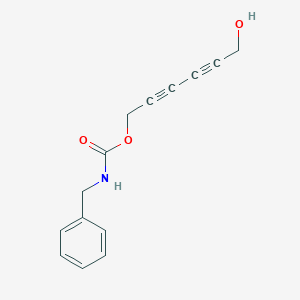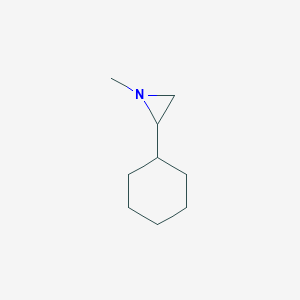
2-Cyclohexyl-1-methylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-1-methylaziridine is an organic compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1-methylaziridine can be achieved through several methods. One common approach involves the cyclization of 2-chloroethylamine with a base, leading to the formation of the aziridine ring . Another method includes the reaction of aminoethanol with a sulfate ester, followed by base-induced sulfate elimination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-1-methylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the aziridine ring into amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydroxylamine and hydrazine under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes and hydrazones are major products.
Reduction: Amines are the primary products.
Substitution: Various substituted aziridines are formed depending on the nucleophile used.
Scientific Research Applications
2-Cyclohexyl-1-methylaziridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-1-methylaziridine involves its interaction with molecular targets and pathways. The aziridine ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in various applications, including the modification of proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound with a simpler structure.
1-Methylaziridine: Lacks the cyclohexyl group, making it less sterically hindered.
Cyclohexylaziridine: Similar structure but without the methyl group.
Uniqueness
2-Cyclohexyl-1-methylaziridine is unique due to the presence of both the cyclohexyl and methyl groups, which influence its reactivity and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
114358-62-2 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2-cyclohexyl-1-methylaziridine |
InChI |
InChI=1S/C9H17N/c1-10-7-9(10)8-5-3-2-4-6-8/h8-9H,2-7H2,1H3 |
InChI Key |
OYRQIIREKCOONN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC1C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


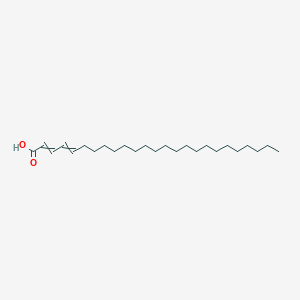

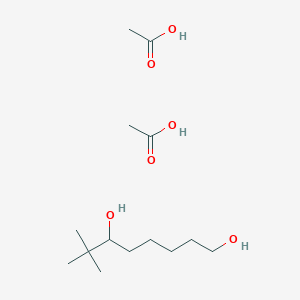
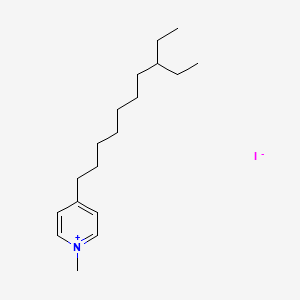
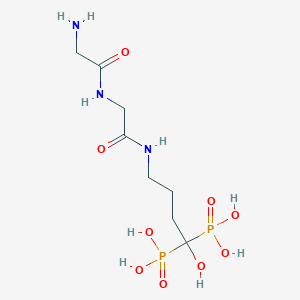
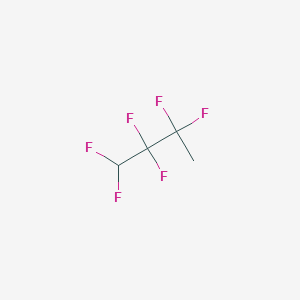
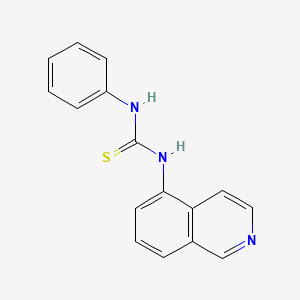


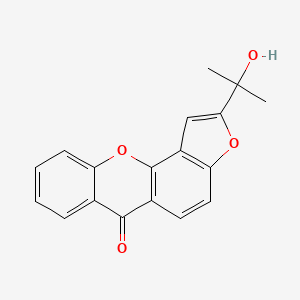
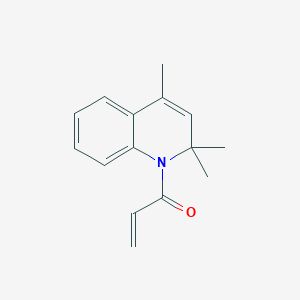
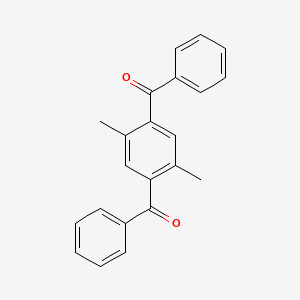
![Octyl[tris(pentanoyloxy)]stannane](/img/structure/B14293039.png)
